2-(Trifluoromethoxy)naphthalene-6-acetonitrile
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Overview
Description
2-(Trifluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethoxy)naphthalene-6-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetonitrile exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)naphthalene-6-acetonitrile include other naphthalene derivatives with different substituents, such as:
- 1-(Trifluoromethoxy)naphthalene-6-acetonitrile
- Naphthalene-6-acetonitrile derivatives with other functional groups
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-4-3-10-7-9(5-6-17)1-2-11(10)8-12/h1-4,7-8H,5H2 |
InChI Key |
STSZRISKGPGAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC#N |
Origin of Product |
United States |
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